[(2-fluoro-4-methylphenyl)methyl](methyl)amine hydrochloride
Description
(2-Fluoro-4-methylphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt with a benzylamine backbone. The aromatic ring is substituted with a fluorine atom at the ortho (2nd) position and a methyl group at the para (4th) position (Figure 1). The compound’s molecular formula is C₉H₁₃ClFN, with a molecular weight of approximately 189.65 g/mol. Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical or synthetic applications.
Properties
CAS No. |
2742659-90-9 |
|---|---|
Molecular Formula |
C9H13ClFN |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-3-4-8(6-11-2)9(10)5-7;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
NMSTVCIONREOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of (2-fluoro-4-methylphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-fluoro-4-methylphenyl)methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-fluoro-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural Analog 1: (R)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate Hydrochloride
Molecular Formula: C₁₁H₁₅ClFNO₂ Molecular Weight: 247.69 g/mol Key Differences:
- Backbone: Primary amine (α-amino ester) vs. secondary amine.
- Functional Groups: Contains a propanoate ester group, absent in the target compound.
- Substituents: Shares the 2-fluoro-4-methylphenyl group but attached to a chiral carbon in an amino acid ester. Applications: Likely used as a chiral building block in peptide synthesis or pharmaceutical intermediates.
Structural Analog 2: {[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride
Molecular Formula: C₁₄H₁₃Cl₄NO Molecular Weight: ~363.53 g/mol Key Differences:
- Substituents: Chlorine atoms at multiple positions (2, 4 on the phenyl ring; 2,4-dichlorophenoxy group) vs. fluorine and methyl in the target compound.
- Electronic Effects: Chlorine’s stronger electron-withdrawing nature compared to fluorine alters reactivity and lipophilicity. Applications: Potential use in agrochemicals or specialty organic synthesis due to halogen-rich structure.
Structural Analog 3: 25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride)
Molecular Formula: C₂₀H₂₆ClNO₃S Molecular Weight: ~416.0 g/mol Key Differences:
- Backbone : Phenethylamine derivative with methoxy and methylthio substituents vs. benzylamine in the target compound.
- Complexity : Additional methoxybenzyl group increases steric bulk and pharmacological activity (e.g., serotonin receptor agonism).
Applications : Psychoactive research compounds, highlighting the role of substituents in biological activity.
Comparative Analysis of Key Properties
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
Amine Type and Solubility
- Secondary Amines (Target and 25T-NBOMe) : Exhibit moderate basicity and solubility in organic solvents. Hydrochloride salts improve aqueous solubility for formulation .
- Primary Amines (Amino Esters): Higher reactivity in nucleophilic reactions (e.g., peptide coupling) but reduced stability in acidic conditions .
Pharmaceutical Potential
- The target compound’s secondary amine and fluorine substitution make it a candidate for kinase inhibitors or neurotransmitter analogs, leveraging fluorine’s metabolic stability .
- Contrast with 25T-NBOMe : The latter’s methoxy and methylthio groups enable potent serotonin receptor binding, highlighting how substituent positioning dictates bioactivity .
Biological Activity
(2-Fluoro-4-methylphenyl)methylamine hydrochloride is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H12ClF
- Molecular Weight : 191.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a fluorinated aromatic ring, which is known to influence its biological activity by enhancing lipophilicity and altering receptor interactions.
The biological activity of (2-fluoro-4-methylphenyl)methylamine hydrochloride primarily involves:
- Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes, modulating their activity and influencing metabolic pathways. For example, it has been shown to inhibit certain phospholipases, which are crucial in lipid metabolism.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), affecting neurotransmission and other physiological processes. This interaction can lead to alterations in signaling pathways related to mood regulation and pain perception.
Biological Activity Profile
The biological activities associated with (2-fluoro-4-methylphenyl)methylamine hydrochloride can be categorized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits phospholipase A2, potentially contributing to therapeutic effects in metabolic disorders. |
| Antidepressant Effects | Exhibits potential antidepressant properties through modulation of neurotransmitter systems. |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress and apoptosis in vitro models. |
| Antimicrobial Activity | Shows efficacy against certain bacterial strains, indicating potential use in infection control. |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study demonstrated that (2-fluoro-4-methylphenyl)methylamine hydrochloride effectively inhibited lysosomal phospholipase A2, leading to reduced accumulation of phospholipids in cellular models. This suggests its potential application in treating conditions related to phospholipidosis.
- Antidepressant Activity Assessment : In a preclinical trial involving animal models, the compound exhibited significant antidepressant-like effects as assessed by the forced swim test and tail suspension test. The results indicated a reduction in immobility time, supporting its potential as a treatment for mood disorders.
- Neuroprotective Effects : Research conducted on neuronal cell lines showed that the compound could mitigate oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the alkyl chain or substitution patterns on the aromatic ring can significantly affect the compound's biological activity. For instance, increasing lipophilicity through further fluorination or methylation may enhance receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
